molecular formula C18H17N3O B7494408 (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone

Cat. No. B7494408
M. Wt: 291.3 g/mol
InChI Key: WTKMKKRSQYRSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone, also known as MPQP, is a compound that has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone reduces inflammation and pain. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Studies have shown that (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to reduce oxidative stress and inflammation in the brain, which could make it a potential treatment for neurological disorders. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in lab experiments is that it is a relatively stable compound that can be synthesized in high yields and purity. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to have a number of potential therapeutic applications, which could make it a valuable tool for studying the mechanisms of disease and developing new treatments. However, one limitation of using (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on optimizing the synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone to improve its yields and purity. Finally, studies could be conducted to investigate the potential applications of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in treating other diseases, such as cancer and autoimmune disorders.

Synthesis Methods

The synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone involves a multistep process that begins with the reaction of 2-chloroquinoline with 2-bromoacetophenone to form 2-(2-bromoacetyl)phenylquinoline. This compound is then reacted with 1-methylpiperazine to form (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone. The synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been optimized to produce high yields and purity.

Scientific Research Applications

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to have neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-17-7-4-10-20(17)11-12-21(13)18(22)16-9-8-14-5-2-3-6-15(14)19-16/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKMKKRSQYRSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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